molecular formula C16H15NO5S B5762459 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid CAS No. 1164548-55-3

3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid

Cat. No. B5762459
CAS RN: 1164548-55-3
M. Wt: 333.4 g/mol
InChI Key: UXTSMZTXAZRNPH-BJMVGYQFSA-N
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Description

3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid, also known as MPAAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAAP is a derivative of acrylic acid and has a sulfonyl and amino group attached to it.

Mechanism of Action

The mechanism of action of 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid is not fully understood. However, it is believed that 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of various genes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid in lab experiments is its ability to inhibit the growth of cancer cells and inflammation. This makes it a potential candidate for the development of new anti-cancer and anti-inflammatory drugs. However, one of the limitations of using 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid is its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid. One of the directions is to further investigate the mechanism of action of 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid in cancer cells and inflammation. Another direction is to explore the potential use of 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid in the treatment of other diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research can focus on the development of new polymers and copolymers using 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid as a monomer.

Synthesis Methods

The synthesis of 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid involves the reaction between 3-aminophenyl sulfone and ethyl acrylate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various techniques such as column chromatography and recrystallization. The yield of 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid obtained through this method is reported to be around 60%.

Scientific Research Applications

3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has been extensively studied for its potential applications in various fields such as medicine and materials science. In medicine, 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has also been studied for its potential use in the treatment of rheumatoid arthritis and other inflammatory diseases.
In materials science, 3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid has been used as a monomer for the synthesis of various polymers and copolymers. It has been found to improve the mechanical and thermal properties of the resulting materials.

properties

IUPAC Name

(E)-3-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-14-6-8-15(9-7-14)23(20,21)17-13-4-2-3-12(11-13)5-10-16(18)19/h2-11,17H,1H3,(H,18,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTSMZTXAZRNPH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159623
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Methoxy-benzenesulfonylamino)-phenyl]-acrylic acid

CAS RN

1164548-55-3
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164548-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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